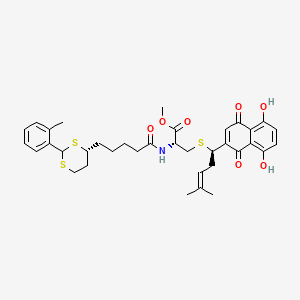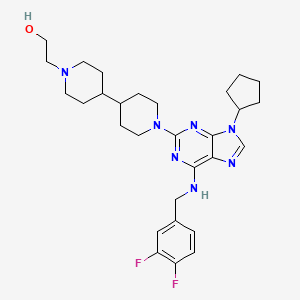
D-Sorbitol-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Sorbitol-d2: is a deuterium-labeled derivative of D-Sorbitol, a six-carbon sugar alcohol. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace the metabolic pathways and interactions of the compound without altering its chemical properties significantly .
準備方法
Synthetic Routes and Reaction Conditions: D-Sorbitol-d2 is synthesized through the catalytic hydrogenation of D-glucose in the presence of deuterium gas. The reaction typically involves a metallic catalyst such as ruthenium or nickel supported on a carrier like titanium dioxide. The process is carried out under high pressure and moderate temperature to ensure complete conversion of D-glucose to this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a continuous-flow hydrogenation process. This method enhances the yield and efficiency of the reaction. The reaction conditions are optimized to achieve high selectivity and conversion rates, with temperatures around 100°C and pressures up to 8 MPa. The use of a continuous-flow reactor allows for better control over the reaction parameters and minimizes catalyst deactivation .
化学反応の分析
Types of Reactions: D-Sorbitol-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The reduction of D-glucose to this compound involves hydrogen gas and a metallic catalyst.
Substitution: Deuterium atoms in this compound can be replaced with other functional groups under specific conditions, although this is less common.
Major Products:
Oxidation: D-fructose-d2
Reduction: this compound (from D-glucose)
Substitution: Various deuterated derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: D-Sorbitol-d2 is used as a tracer in metabolic studies to understand the pathways and interactions of sorbitol in biological systems. Its deuterium labeling allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is employed to study the metabolism of sorbitol in organisms. It helps in elucidating the role of sorbitol in cellular processes and its conversion to other metabolites .
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sorbitol-based drugs. Its stable isotope labeling provides accurate data on the drug’s behavior in the body .
Industry: In the industrial sector, this compound is utilized as a stabilizing excipient, sweetener, humectant, and thickener in various formulations. Its deuterium labeling ensures that it does not interfere with the product’s properties while allowing for detailed analysis .
作用機序
D-Sorbitol-d2 exerts its effects primarily through its role as a sugar alcohol. It is slowly metabolized in the body, minimizing the impact on insulin levels. In the large intestine, it draws water into the lumen, stimulating bowel movements and acting as a laxative . The deuterium labeling does not significantly alter its mechanism of action but allows for precise tracking in metabolic studies.
類似化合物との比較
Sorbitol: A non-deuterated form of D-Sorbitol-d2, commonly used as a sweetener and humectant.
D-Glucitol: Another name for sorbitol, emphasizing its derivation from glucose.
Isosorbide: A diol derived from sorbitol through dehydration reactions, used in various industrial applications.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which allows for detailed metabolic studies without altering its chemical properties. This makes it an invaluable tool in research and industrial applications where precise tracking and analysis are required .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
184.18 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2/t3-,4+,5+,6+/m0 |
InChIキー |
FBPFZTCFMRRESA-SIAWFSHJSA-N |
異性体SMILES |
[2H]C([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)


![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)

![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)





![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
